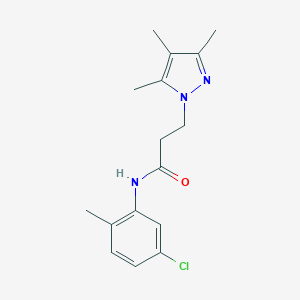
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as DCTB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found throughout the body, especially in the brain. DCTB has gained popularity among researchers due to its potential applications in scientific research.
作用機序
DCTB exerts its effects by binding to and activating the cannabinoid receptors. This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent analgesic, anti-inflammatory, and antiemetic agent. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DCTB in scientific research is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DCTB is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving DCTB. One area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of various diseases. Another area of interest is the study of the role of the cannabinoid receptors in the regulation of immune function and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTB and its potential applications in scientific research.
合成法
DCTB can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using chromatographic techniques.
科学的研究の応用
DCTB has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. DCTB has also been used to study the CB2 receptor, which is found primarily in immune cells and is involved in the regulation of inflammation and immune function.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBCMZPPDSZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)







